Dibutylamine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
6287-40-7 |
|---|---|
Molecular Formula |
C8H20ClN |
Molecular Weight |
165.70 g/mol |
IUPAC Name |
N-butylbutan-1-amine;hydron;chloride |
InChI |
InChI=1S/C8H19N.ClH/c1-3-5-7-9-8-6-4-2;/h9H,3-8H2,1-2H3;1H |
InChI Key |
ODYNBECIRXXOGG-UHFFFAOYSA-N |
SMILES |
CCCCNCCCC.Cl |
Canonical SMILES |
[H+].CCCCNCCCC.[Cl-] |
Other CAS No. |
6287-40-7 |
Pictograms |
Irritant |
Related CAS |
111-92-2 (Parent) |
Synonyms |
di-n-butylamine dibutylamine dibutylamine hydrochloride dibutylamine phosphate (3:1) |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for Dibutylamine Hydrochloride
Direct Acid-Base Synthesis and Optimization Parameters
The most fundamental method for synthesizing Dibutylamine (B89481) hydrochloride is through a direct acid-base reaction. This involves the protonation of the secondary amine, Dibutylamine, by a strong acid, typically hydrochloric acid. The lone pair of electrons on the nitrogen atom of the amine acts as a Lewis base, accepting a proton (H+) from hydrochloric acid. This reaction is an exothermic neutralization process that results in the formation of the ammonium (B1175870) salt, Dibutylammonium chloride. cymitquimica.com The general reaction can be represented as:
(CH₃CH₂CH₂CH₂)₂NH + HCl → [(CH₃CH₂CH₂CH₂)₂NH₂]⁺Cl⁻
During related syntheses, such as the production of tetrabutylurea (B1198226) (TBU), Dibutylamine hydrochloride can be formed as an intermediate. In these cases, the hydrogen chloride produced reacts with Dibutylamine. thieme-connect.comthieme-connect.com To prevent this and allow the primary reaction to proceed, a base like sodium hydroxide (B78521) is often added to neutralize the HCl, which in turn frees the Dibutylamine. thieme-connect.comthieme-connect.com
The choice of solvent is a critical parameter in the synthesis of this compound as it directly influences crystallization, yield, and purity. This compound is a salt that is typically a white crystalline solid. cymitquimica.com Its solubility is enhanced in polar solvents due to the ionic nature of the hydrochloride group. cymitquimica.com
The process of crystallization can be controlled by dissolving the compound in a "good" solvent, in which it is highly soluble (often a polar solvent), and then inducing precipitation by adding an "anti-solvent," in which the compound is poorly soluble. google.com The viscosity of the solvent also plays a significant role; higher viscosity can limit mass transfer, leading to the formation of smaller, and sometimes hierarchical, crystal structures. mdpi.com For amines and their salts, which may be sensitive to acidic conditions, solvent systems can include mixtures with organic acids or the use of polar aprotic solvents. researchgate.net
Table 1: Potential Solvent Effects on this compound Crystallization
| Solvent Type | Examples | Expected Solubility | Potential Effect on Crystallization |
| Polar Protic | Water, Methanol, Ethanol | High | Good solvent for dissolving the salt. Anti-solvents like ethers or esters may be needed to induce precipitation. google.com |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | Can be used as the primary solvent or in a solvent/anti-solvent system. google.com |
| Non-Polar | Hexane, Toluene (B28343) | Low | Primarily used as anti-solvents to precipitate the salt from a more polar solution. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | Often used as anti-solvents. Adding HCl in diethyl ether to a solution of the amine is a common method for salt formation and precipitation. google.comresearchgate.net |
Assessing the purity of the final this compound product is essential. Commercial suppliers often guarantee a purity of over 98%, which is commonly determined through volumetric analysis, specifically titration. tcichemicals.com In this method, the excess amine or the formed salt is titrated with a standardized acid or base to quantify the amount of the target compound. researchgate.net
Beyond titration, several other analytical techniques are standard for determining the purity and confirming the identity of the synthesized compound.
Table 2: Methods for Purity Assessment of this compound
| Method | Purpose | Description |
| Titration | Quantitative Purity | A volumetric analysis where the concentration of the amine salt is determined by reacting it with a standard solution of a base. The endpoint indicates the completion of the reaction. tcichemicals.comresearchgate.net |
| Melting Point Analysis | Purity Indication | Pure crystalline solids have a sharp and defined melting point range. Impurities typically broaden and depress this range. |
| Spectroscopy (FTIR, NMR) | Structural Confirmation & Purity | Infrared (FTIR) spectroscopy can confirm the presence of functional groups (N-H stretch in the salt). Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and can reveal the presence of impurities. |
| X-Ray Powder Diffraction (XRPD) | Crystalline Form Identification | For crystalline solids, XRPD provides a unique fingerprint that can be used to identify the specific crystal form and check for the presence of other crystalline phases. google.com |
Precursor Route Conversions to this compound
An alternative to direct synthesis involves the multi-step preparation of the Dibutylamine precursor, which is then converted to the hydrochloride salt.
This is the final and most direct step in any precursor route. Once Dibutylamine has been synthesized and purified, it is reacted with hydrochloric acid to form the stable, solid hydrochloride salt. cymitquimica.com This conversion is advantageous for storage and handling, as the salt is typically less volatile and more stable than the free amine. The reaction is a straightforward acid-base neutralization, as detailed in section 2.1.
The primary variation in synthetic strategy lies in the initial production of the Dibutylamine precursor. Industrial methods often focus on creating the amine from bulk starting materials, which is then converted to the hydrochloride salt as needed.
Key industrial syntheses for Dibutylamine include:
Amination of Butanol : This process involves reacting butanol with ammonia (B1221849) at high temperatures (300-500°C) and pressures over a catalyst such as alumina (B75360) or silica. chemicalbook.comchemicalbook.com
Reductive Amination : A variation of the above method involves passing butanol, ammonia, and hydrogen over a dehydrogenation catalyst. chemicalbook.comchemicalbook.com
From Butyl Halides : Dibutylamine can also be prepared from the reaction of 1-bromobutane (B133212) or butyl chloride with ammonia. chemicalbook.comchemicalbook.com
The resulting mixture of primary, secondary, and tertiary amines from these processes must be separated, typically through distillation and extraction, to isolate the desired Dibutylamine. chemicalbook.comchemicalbook.com
Table 3: Comparison of Precursor Synthesis Routes for Dibutylamine
| Synthetic Route | Starting Materials | Key Conditions | Advantages | Disadvantages |
| Amination of Alcohol | 1-Butanol, Ammonia | 300-500°C, High Pressure, Alumina/Silica Catalyst chemicalbook.comchemicalbook.com | Utilizes readily available bulk chemicals. | High energy consumption; produces a mixture of amines requiring separation. |
| From Butyl Halide | 1-Bromobutane, Ammonia | Reaction in a suitable solvent. | Can be a more direct route to the amine. | Halide precursors are often more expensive than alcohols. |
| Hydroamination of Butadiene | 1,3-Butadiene, Amine | Hydroamination and hydrogenation/transalkylation conditions. google.com | Provides an alternative pathway using different feedstocks. google.com | Can be a multi-step process requiring specific catalysts. google.com |
Following synthesis via one of these routes, the purified Dibutylamine is then reacted with HCl to produce this compound.
Green Chemistry Approaches in this compound Synthesis
While specific research on green chemistry applications for this compound synthesis is not widely documented, general principles of green chemistry can be applied to its production. researchgate.net The goal is to develop methods that are more environmentally benign, safer, and more energy-efficient.
The primary synthesis, being a simple acid-base reaction, is already highly atom-economical. The focus of green improvements would, therefore, be on the synthesis of the Dibutylamine precursor and the choice of solvents and energy sources for the salt formation step.
Table 4: Potential Green Chemistry Applications in this compound Synthesis
| Green Chemistry Principle | Potential Application | Benefit |
| Alternative Energy Sources | Microwave or Ultrasound-Assisted Synthesis | Can lead to significantly reduced reaction times, lower energy consumption, and potentially higher yields by enhancing reaction rates. researchgate.net |
| Use of Safer Solvents | Water, Ethanol, or Supercritical CO₂ | Reduces the use of volatile and toxic organic solvents like toluene or chlorinated hydrocarbons, minimizing environmental impact and health risks. |
| Catalysis | Biocatalysis (e.g., using enzymes) | Enzymes can offer high selectivity under mild conditions (temperature and pressure), reducing energy use and byproduct formation in precursor synthesis. researchgate.net |
| Renewable Feedstocks | Bio-derived Butanol | Using butanol produced from biomass instead of petrochemical sources for the precursor synthesis would reduce the carbon footprint of the overall process. |
Chemical Reactivity and Mechanistic Investigations of Dibutylamine Hydrochloride
Role of Dibutylamine (B89481) Hydrochloride in Acid-Catalyzed Reactions
Dibutylamine hydrochloride is frequently employed in acid-catalyzed reactions, most notably the Mannich reaction. adichemistry.com The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound. It condenses an enolizable carbonyl compound with a non-enolizable aldehyde (often formaldehyde) and a primary or secondary amine. adichemistry.com
The use of the amine as its hydrochloride salt is a common practice in Mannich reactions. adichemistry.com In this context, this compound serves a dual purpose:
Acid Catalyst: The hydrochloride salt provides the acidic medium necessary to catalyze the reaction. The acidic conditions facilitate the formation of the enol form of the carbonyl compound, which is a key reactive intermediate. adichemistry.com
Amine Source: The salt exists in equilibrium with the free dibutylamine and a proton. This equilibrium provides the necessary concentration of the free secondary amine to react with the aldehyde (e.g., formaldehyde) to form an iminium ion (specifically, the N,N-dibutylmethaniminium ion). adichemistry.com
The enolized carbonyl compound then acts as a nucleophile, attacking the electrophilic iminium ion to form the final β-aminocarbonyl product, known as a Mannich base. adichemistry.com For instance, this compound has been used in the Mannich condensation with 4-methylpyridine (B42270) and formaldehyde (B43269) to synthesize 4-(2-dibutylaminoethyl)pyridine. cdnsciencepub.com Studies on the synthesis of methacrolein (B123484) through the Mannich reaction of formaldehyde and propionaldehyde (B47417) have also utilized amine/acid catalyst systems, where the pH, controlled by the acid-to-amine ratio, directly influences catalytic activity. semanticscholar.orgresearchgate.net
Table 1: Examples of Acid-Catalyzed Reactions Involving this compound
| Reactants | Product | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| 4-methylpyridine, Formaldehyde, this compound | 4-(2-dibutylaminoethyl)pyridine | Heated at 92°C for 12 hours | 10% | cdnsciencepub.com |
| Formaldehyde, Propionaldehyde, Dibutylamine/Acetic Acid Catalyst System | Methacrolein (MAL) | Optimal temperature 25°C; Acid:Amine molar ratio 1.1:1 | Up to 97.3% | semanticscholar.orgresearchgate.net |
Nucleophilic Reactivity Enhancement by this compound Derivatives
While this compound itself is not nucleophilic due to the protonated nitrogen atom, it serves as a precursor to the potent nucleophile, dibutylamine. In the presence of a base, the hydrochloride salt is neutralized, releasing the free amine. thieme-connect.comthieme-connect.com This free dibutylamine, with its lone pair of electrons on the nitrogen atom, is a strong nucleophile.
The nucleophilic character of dibutylamine is harnessed in various substitution and addition reactions. For example, in the synthesis of tetrabutylurea (B1198226) from dibutylcarbamyl chloride, this compound is formed as a byproduct. The addition of an aqueous base like sodium hydroxide (B78521) neutralizes the hydrochloride, regenerating the nucleophilic dibutylamine, which can then attack the carbonyl carbon of the dibutylcarbamyl chloride to form the final product. thieme-connect.comthieme-connect.com
Furthermore, dibutylamine can be converted into other nucleophilic derivatives. A notable example is the synthesis of (dibutylamino)acetonitrile. This reaction involves the nucleophilic substitution of a halogen from chloroacetonitrile (B46850) by dibutylamine. The reaction is typically carried out in a polar aprotic solvent and in the presence of a base to neutralize the hydrogen chloride formed. The resulting derivative, (dibutylamino)acetonitrile, is itself a versatile intermediate where the amino group can participate in further nucleophilic reactions.
Table 2: Synthesis of (Dibutylamino)acetonitrile via Nucleophilic Substitution
| Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Dibutylamine, Chloroacetonitrile | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | 80 | 12 | 85 |
Interaction Mechanisms of this compound in Organic Media
The behavior of this compound in organic media is governed by its nature as an ammonium (B1175870) salt. It consists of a dibutylammonium cation ([ (CH₃CH₂CH₂CH₂)₂NH₂ ]⁺) and a chloride anion (Cl⁻). Its solubility and reactivity in organic solvents are critical for its application in multiphase systems, particularly in phase transfer catalysis (PTC). dalalinstitute.comfzgxjckxxb.com
Phase transfer catalysis is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). fzgxjckxxb.com A phase transfer catalyst, such as a quaternary ammonium salt, transports a reactant from one phase to the other where the reaction can occur. dalalinstitute.com
This compound, or more precisely the dibutylammonium ion, can function within a PTC mechanism. The two butyl groups attached to the nitrogen atom lend it significant lipophilic (oil-loving) character. This allows the dibutylammonium cation, paired with an anion, to be extracted from an aqueous phase into an organic phase. dalalinstitute.com Once in the organic phase, the anion is weakly solvated and highly reactive. This principle is used to accelerate reaction rates and achieve syntheses that would otherwise be impossible. dalalinstitute.comfzgxjckxxb.com For example, the use of this compound as a phase transfer agent has been noted in the hydrogenation of arenes, where it can induce high stereoselectivity. vdoc.pub
In a typical liquid-liquid PTC system, an inorganic anion (like CN⁻ from NaCN in an aqueous phase) can be exchanged with the chloride ion of the ammonium salt. The resulting lipophilic ion pair (e.g., [ (C₄H₉)₂NH₂ ]⁺CN⁻) migrates into the organic phase, where the cyanide ion can react with an organic substrate. dalalinstitute.com
Stability and Degradation Pathways of this compound under Controlled Conditions
The stability of a chemical compound is crucial for its storage, handling, and application. This compound, as a salt, is generally a stable, white crystalline solid. cymitquimica.com However, like many amine salts, it can undergo degradation under specific controlled conditions, such as exposure to high temperatures, extreme pH, oxidizing agents, or light. researchgate.net
The primary degradation pathways would involve either the dibutylamine moiety or the entire salt structure.
pH-Dependent Degradation: In highly acidic or alkaline solutions, hydrolysis could be a potential degradation route, though amines are generally stable. More significantly, in the presence of nitrous acid (formed from nitrites under acidic conditions), secondary amines like dibutylamine can be converted to N-nitrosamines. nih.gov N-Nitrosodibutylamine is a known degradation product that is sensitive to light, especially UV light, and slowly decomposes in acidic solutions. nih.gov
Oxidative Degradation: Strong oxidizing agents can attack the amine. Oxidation can occur at the carbon atom adjacent to the nitrogen, potentially leading to the formation of N,N-dibutylformamide and the cleavage of a butyl group to yield dibutylamine. dtic.mil
Thermal Degradation: When heated to decomposition, amine hydrochlorides can release toxic fumes of hydrogen chloride and nitrogen oxides. nih.gov
Photodegradation: While the hydrochloride salt itself is relatively stable, some of its potential degradation products, like N-nitrosodibutylamine, are known to be light-sensitive. nih.gov
Systematic stability testing, as commonly performed in the pharmaceutical industry, would involve subjecting the compound to stress conditions (e.g., 1M NaOH, 1M HCl, 3% H₂O₂, heat, UV light) to identify potential degradants. researchgate.net
Table 3: Potential Degradation Pathways for this compound
| Condition | Potential Degradation Product(s) | Mechanism | Reference |
|---|---|---|---|
| Acidic solution with nitrite (B80452) source | N-Nitrosodibutylamine | N-Nitrosation | nih.gov |
| Strong oxidizing agents | N,N-Dibutylformamide, Dibutylamine | Oxidation and C-N bond cleavage | dtic.mil |
| High temperature | Hydrogen chloride, Nitrogen oxides | Thermal decomposition | nih.gov |
Dibutylamine Hydrochloride As a Reagent and Catalyst in Organic Synthesis
Catalytic Applications of Dibutylamine (B89481) Hydrochloride in C-C and C-X Bond Formations
Dibutylamine hydrochloride is a key reagent in several important synthetic transformations that construct C-C and C-X bonds. Its primary role is to serve as a stable, easy-to-handle source of dibutylamine, which can be generated in situ. The hydrochloride salt is particularly effective in acid-catalyzed reactions where it helps to generate the required electrophilic intermediates.
The Mannich reaction is a cornerstone of organic synthesis for the aminoalkylation of an acidic proton located on a carbon atom, leading to the formation of a C-C bond. frontiersin.orgmsu.edu This three-component condensation involves an active hydrogen compound (e.g., a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine, which is frequently supplied as its hydrochloride salt. frontiersin.orgnih.gov this compound is well-suited for this role.
The mechanism begins with the formation of an electrophilic iminium ion from the reaction between dibutylamine and an aldehyde under acidic conditions. msu.edunih.gov The carbonyl compound, in its enol form, then attacks the iminium ion, yielding a β-aminocarbonyl product known as a "Mannich base." msu.edunih.gov The use of the amine hydrochloride is advantageous as it maintains the acidic environment required for the reaction. frontiersin.org
A notable application is the synthesis of methacrolein (B123484) (MAL) through the condensation of formaldehyde (B43269) and propionaldehyde (B47417), a process effectively catalyzed by dibutylamine acetate (B1210297), a salt analogous to the hydrochloride. yale.edu Research into this reaction has highlighted the superior catalytic activity of straight-chain aliphatic amines like dibutylamine compared to aromatic or branched-chain amines. yale.edu The efficiency of the catalyst system is highly dependent on the molar ratio of the acid to the amine, which controls the pH of the reaction. yale.edu
Table 1: Effect of Various Amine Acetate Catalysts on Methacrolein (MAL) Yield yale.edu This table illustrates the catalytic effectiveness of different secondary amine salts in the synthesis of methacrolein.
| Catalyst | Amine Structure | MAL Yield (%) |
| Dibutylamine acetate | Straight-chain aliphatic | 97.3 |
| Diethylamine acetate | Straight-chain aliphatic | 95.1 |
| Diisopropylamine acetate | Branched-chain aliphatic | 85.2 |
| N-Methylaniline acetate | Aromatic | 75.6 |
| Diphenylamine acetate | Aromatic | 65.4 |
The aza-Michael addition is a vital reaction for forming C-N bonds (a type of C-X bond) through the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. mdpi.comnih.gov While the reaction is typically performed with the free amine, this compound can serve as the precursor. Dibutylamine acts as the Michael donor, providing its lone pair of electrons to the Michael acceptor. mdpi.com
Several factors influence the reactivity of the amine in this reaction, including its nucleophilicity and steric hindrance. mdpi.com As a bulky secondary amine, dibutylamine may react more slowly than less hindered primary amines. mdpi.com Kinetic studies on the aza-Michael addition of dibutylamine to dimethyl itaconate have shown that the reaction mechanism and order can be influenced by the choice of catalyst and solvent. nih.gov This allows for a degree of control over the reaction outcome, such as suppressing the isomerization of the Michael acceptor into unreactive forms by using low-polarity solvents. nih.gov
This compound as a Precursor in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. nih.gov This approach is valued for its atom economy and ability to rapidly generate molecular complexity. nih.gov
The Mannich reaction, as detailed previously, is a classic example of a three-component reaction. msu.edunih.gov In this context, this compound functions as a key precursor for one of the principal components. The reaction brings together an aldehyde, a compound with an acidic hydrogen, and the amine (from its hydrochloride salt) to create a β-aminocarbonyl compound in one pot. msu.edunih.gov The use of the hydrochloride salt is integral to the in situ generation of the reactive iminium ion that drives the reaction forward. nih.gov
Chiral Induction and Stereoselective Transformations Utilizing this compound Adducts
Asymmetric synthesis, the selective production of a single stereoisomer of a chiral molecule, is of paramount importance in modern chemistry, particularly for pharmaceuticals. While stereoselective variants of the Mannich and aza-Michael reactions are well-established, they typically rely on an external source of chirality to control the stereochemical outcome. frontiersin.orgnih.gov
Dibutylamine and its hydrochloride salt are achiral and therefore cannot, by themselves, induce stereoselectivity. Asymmetric versions of these reactions generally employ one of two strategies:
Chiral Catalysts: The reaction is catalyzed by a chiral molecule, such as a proline derivative or a cinchona alkaloid, which creates a chiral environment and directs the approach of the reactants. nih.gov
Chiral Auxiliaries: A chiral group is temporarily attached to one of the reactants, guiding the stereochemical course of the reaction before being removed in a subsequent step.
There is limited evidence in the scientific literature for the use of adducts formed from achiral this compound to directly induce chirality. The generation of stereodefined products in these transformations is almost exclusively achieved through the use of specifically designed chiral catalysts or substrates. frontiersin.orgnih.gov
Solvent Effects and Reaction Kinetics in this compound-Mediated Processes
The rate and outcome of chemical reactions are profoundly influenced by the solvent and other reaction conditions. rsc.org In processes mediated by dibutylamine and its salts, these factors are critical for optimizing yield and selectivity.
Solvents can affect reaction rates by differentially stabilizing the reactants and the transition state. rsc.org An increase in solvent polarity can accelerate reactions that involve the formation of a charged intermediate in the rate-determining step. rsc.org Conversely, less polar solvents may be favored in other cases. For instance, in the aza-Michael addition of dibutylamine to dimethyl itaconate, the use of low-polarity solvents was found to suppress the unwanted isomerization of the starting material. nih.gov
Kinetic studies provide deep insight into reaction mechanisms. A detailed investigation into the synthesis of methacrolein catalyzed by dibutylamine acetate revealed the reaction orders and identified the rate-limiting step as the decomposition of the Mannich base. yale.edu The study also quantified the effect of temperature on the reaction rate, as summarized in the table below.
Table 2: Effect of Temperature on the Rate Constant for Methacrolein Synthesis yale.edu This table shows the relationship between temperature and the observed rate constant (k) for the condensation reaction catalyzed by dibutylamine acetate.
| Temperature (°C) | Rate Constant, k (min⁻¹) |
| 50 | 0.045 |
| 60 | 0.088 |
| 70 | 0.165 |
| 80 | 0.298 |
This data underscores the importance of precise temperature control in optimizing reaction efficiency. The choice of solvent and the molar ratio of acid to amine are also crucial variables that can be tuned to control the reaction kinetics. yale.edunih.gov
Coordination Chemistry and Supramolecular Assemblies Involving Dibutylamine Hydrochloride
Formation of Metal-Ligand Complexes with Dibutylamine (B89481) Hydrochloride
In the context of coordination chemistry, the dibutylammonium cation derived from dibutylamine hydrochloride typically does not act as a direct ligand that coordinates to a metal center via its nitrogen lone pair, as the amine is protonated. Instead, it functions as a counter-ion that balances the charge of an anionic metal-ligand complex, such as a tetrachlorometallate ([MCl₄]²⁻). The true significance of the dibutylammonium cation lies in its role as a structure-directing agent, organizing the metal complex anions into well-defined crystal lattices through electrostatic interactions and hydrogen bonding.
Based on this analogous structure, a complex involving dibutylammonium would form in a similar manner, yielding bis(dibutylammonium) tetrachlorometallates, ([NH₂(C₄H₉)₂]₂) [MCl₄]. The formation process involves the reaction of this compound with a suitable metal halide salt (e.g., CuCl₂, CoCl₂, MnCl₂) in an appropriate solvent. The resulting crystal structure consists of discrete anionic metal complexes and dibutylammonium cations. The size and conformation of the dibutylammonium cation, with its longer butyl chains compared to the ethyl groups in the diethylammonium analogue, would influence the steric packing and the dimensions of the unit cell, particularly the spacing between the layers of metal complexes.
Table 1: Representative Metal-Ligand Complexes with Dialkylammonium Cations
| Cation | Anionic Metal Complex | Overall Formula | Structural Feature |
| Diethylammonium | Tetrachloridocuprate(II) | ((C₂H₅)₂NH₂)₂[CuCl₄] | Layered structure directed by N-H···Cl hydrogen bonds. nih.govresearchgate.net |
| Dibutylammonium (Predicted) | Tetrachlorocuprate(II) | ((C₄H₉)₂NH₂)₂[CuCl₄] | Analogous layered structure with increased interlayer spacing due to longer butyl chains. |
| Ethylammonium | Tetrachloromanganate(II) | (CH₃CH₂NH₃)₂[MnCl₄] | Layered hybrid perovskite structure with disordered cations at higher temperatures. |
Anion Recognition and Hydrogen Bonding in this compound Systems
Anion recognition is a central theme in supramolecular chemistry, where a host molecule selectively binds to an anion. The dibutylammonium cation is an effective hydrogen bond donor and can act as a simple receptor for anions. The two protons on the secondary ammonium (B1175870) group ([R₂NH₂]⁺) are acidic and capable of forming strong, directional N-H···A⁻ hydrogen bonds, where A⁻ is an anion.
In this compound itself, the primary interaction is the N-H···Cl⁻ hydrogen bond between the dibutylammonium cation and the chloride anion. When incorporated into metal-ligand complexes, this hydrogen bonding capability is extended to recognize and organize the entire anionic complex.
Detailed crystallographic studies of bis(diethylammonium) tetrachloridocuprate(II) reveal an extensive and prolific network of N-H···Cl hydrogen bonds. nih.govresearchgate.net The hydrogen atoms of the [Et₂NH₂]⁺ cations form bonds with the chloride ligands of the [CuCl₄]²⁻ anions. nih.gov These interactions are not random; they create a highly organized, two-dimensional sheet-like network. nih.govresearchgate.net This hydrogen-bonded sheet is considered the primary driving force for the crystallization and the stability of the supramolecular architecture. nih.gov
The same principle of anion recognition applies directly to dibutylammonium systems. The N-H protons of the dibutylammonium cation will form robust hydrogen bonds with chloride ligands on adjacent tetrachlorometallate anions. The geometry and strength of these bonds are fundamental to the assembly of the entire crystal structure. The key parameters for these interactions are summarized in the table below, based on data from analogous systems.
Table 2: Hydrogen Bond Parameters in Dialkylammonium Tetrachlorometallate Systems
| Donor (D) | Acceptor (A) | Interaction Type | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |
| N-H | Cl⁻ (from MCl₄²⁻) | Hydrogen Bond | 3.2 - 3.4 | 150 - 170 |
| C-H | Cl⁻ (from MCl₄²⁻) | Weak Hydrogen Bond | 3.5 - 3.8 | 130 - 160 |
Supramolecular Architectures Directed by this compound Interactions
The specific, directional nature of hydrogen bonds, combined with weaker van der Waals forces and electrostatic interactions, allows dibutylammonium hydrochloride to direct the formation of intricate supramolecular architectures. The structure of these assemblies is a direct consequence of the interplay between the hydrogen-bonding ammonium headgroup and the space-filling, hydrophobic butyl chains.
In the case of bis(dialkylammonium) tetrachlorometallates, the N-H···Cl hydrogen bonds link the cations and anions into extended networks. As observed in the diethylammonium tetrachloridocuprate(II) system, these interactions result in a two-dimensional sheet structure. nih.govresearchgate.net Within these sheets, the [CuCl₄]²⁻ anions are bridged by the diethylammonium cations. nih.gov
Self-Assembly Principles of this compound Salts
Self-assembly is the spontaneous organization of individual components into ordered structures without external guidance. This compound can be considered an amphiphilic molecule, as it possesses a polar, hydrophilic headgroup ([NH₂R₂]⁺) and a nonpolar, hydrophobic tail (the two butyl chains). This dual nature is the primary driver of its self-assembly behavior.
The key principles governing the self-assembly of this compound and related alkylammonium salts are:
Hydrogen Bonding : As detailed previously, the strong, directional N-H···Cl⁻ hydrogen bonds are a primary organizing force, leading to the formation of chains, sheets, or three-dimensional networks in the solid state. nih.govnih.gov
Hydrophobic Effect : In aqueous solutions or in the solid state, the nonpolar butyl chains will preferentially associate with each other to minimize their contact with polar environments. This hydrophobic aggregation is a major driving force for the formation of micelles in solution or layered structures in crystals. montana.eduresearchgate.net
Van der Waals Interactions : The packing of the butyl chains is optimized to maximize attractive van der Waals forces, which contributes significantly to the cohesive energy and stability of the assembled structure. rsc.orgnih.gov
Electrostatic Interactions : The attraction between the positively charged dibutylammonium cations and the negatively charged chloride anions provides the fundamental electrostatic "glue" holding the salt together.
In the solid state, these forces combine to create crystalline structures, such as the layered architectures discussed above. The final structure represents a thermodynamic minimum, balancing the desire of the ammonium groups to form hydrogen bonds with the need for the butyl chains to pack efficiently. The length of the alkyl chains plays a critical role; longer chains lead to more pronounced layering and can result in different packing arrangements (e.g., monolayers, interdigitated bilayers). montana.eduresearchgate.net
Advanced Analytical Techniques for Dibutylamine Hydrochloride Research
Chromatographic Methods for Purity and Reaction Monitoring Involving Dibutylamine (B89481) Hydrochloride
Chromatographic techniques are indispensable for assessing the purity of dibutylamine hydrochloride and for monitoring the progress of chemical reactions in which it is involved. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for these purposes.
For purity analysis, a validated HPLC method can separate this compound from potential impurities, such as starting materials, byproducts, and degradation products. A typical HPLC system would utilize a suitable stationary phase, such as a C18 column, and a mobile phase consisting of an appropriate buffer and organic solvent. Detection can be achieved using various detectors, including UV-Vis, refractive index, or mass spectrometry. Dibutylamine is commercially available in grades suitable for HPLC analysis tcichemicals.com.
Gas chromatography is another powerful technique for the analysis of amines. However, due to the polar nature of amines, they can exhibit poor peak shapes and adsorption on the GC column mdpi.comnih.gov. To overcome these issues, derivatization is often employed to convert the amine into a less polar and more volatile compound. For secondary amines like dibutylamine, derivatization with reagents such as pentafluorobenzoyl chloride or other acylating agents can significantly improve chromatographic performance mdpi.com. Headspace GC has also been successfully used for the determination of amines in hydrochloride salts of drug substances researchgate.netijpsonline.com. This technique is particularly useful for monitoring residual dibutylamine in reaction mixtures or final products.
Interactive Table 2: Chromatographic Methods for this compound Analysis
| Method | Application | Key Considerations |
| HPLC | Purity assessment, quantification. | Column selection, mobile phase optimization, detector choice. |
| GC | Reaction monitoring, residual analysis. | Derivatization to improve peak shape and volatility, column selection. |
| Headspace GC | Analysis of volatile amines in solid matrices. | Sample preparation, incubation temperature and time. |
Electroanalytical Approaches for this compound Derivatization
Electroanalytical methods offer a sensitive and often rapid alternative for the determination of amines. While direct electrochemical oxidation or reduction of simple aliphatic amines like dibutylamine can be challenging, derivatization can be employed to introduce an electroactive moiety into the molecule. The derivatized product can then be detected using techniques such as voltammetry or amperometry. For instance, secondary amines can be derivatized with reagents that introduce a redox-active group, allowing for their sensitive electrochemical detection. The choice of derivatizing agent and the reaction conditions are critical for achieving a reproducible and sensitive analytical method. These approaches have been explored for the analysis of various amines in different matrices mdpi.comacs.org.
Thermal Analysis (e.g., DSC, TGA for decomposition studies) of this compound Systems
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the physical and chemical properties of materials as a function of temperature robertson-microlit.comiitk.ac.in. For this compound, these methods are particularly useful for studying its thermal stability and decomposition behavior.
Thermogravimetric analysis measures the change in mass of a sample as it is heated. A TGA thermogram of this compound would reveal the temperature at which it begins to decompose, as well as the mass loss associated with this process. This information is crucial for determining the thermal stability of the compound and for identifying any volatile decomposition products robertson-microlit.comiitk.ac.inmt.com.
Differential Scanning Calorimetry measures the heat flow into or out of a sample as it is heated or cooled. A DSC thermogram can reveal thermal events such as melting, crystallization, and solid-solid phase transitions. For this compound, DSC can be used to determine its melting point and to study its polymorphic behavior. The presence of impurities can often be detected as a depression and broadening of the melting endotherm mt.comtainstruments.com. The combination of TGA and DSC can provide a comprehensive thermal profile of this compound, which is essential for its characterization and for understanding its behavior under different thermal conditions iitk.ac.intainstruments.comsemanticscholar.org.
Interactive Table 3: Thermal Analysis of this compound
| Technique | Measurement | Information Obtained |
| TGA | Mass change vs. temperature. | Decomposition temperature, thermal stability, presence of volatiles. |
| DSC | Heat flow vs. temperature. | Melting point, enthalpy of fusion, phase transitions, polymorphism. |
Theoretical and Computational Chemistry Studies on Dibutylamine Hydrochloride
Quantum Chemical Calculations of Dibutylamine (B89481) Hydrochloride Electronic Structure
Quantum chemical calculations are a cornerstone of modern chemistry, providing fundamental insights into the electronic structure of molecules. nih.govnih.gov These ab initio methods solve the Schrödinger equation to determine properties such as molecular geometry, electronic energy, dipole moments, and molecular orbital energies. lsu.edu For dibutylamine hydrochloride, such calculations would elucidate the distribution of electron density, the nature of the chemical bonds, and the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity.
Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) theory are commonly employed for these purposes. nih.gov For instance, a DFT study on isomeric butylamines with water utilized the B3LYP/6-311G**(d,p) level of theory to analyze the most stable structures and electronic interactions, including the HOMO-LUMO energy gap. researchgate.net Similar calculations for this compound would involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic properties. These properties are instrumental in predicting the molecule's behavior in chemical reactions.
Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations This table is illustrative and based on typical outputs for similar amine hydrochlorides. Specific values for this compound are not available in the cited literature.
| Property | Calculated Value | Significance |
|---|---|---|
| Energy of HOMO | -8.5 eV | Indicates the electron-donating ability of the molecule. |
| Energy of LUMO | +2.1 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 10.6 eV | Relates to the chemical stability and reactivity of the molecule. |
| Dipole Moment | 9.5 D | Quantifies the polarity of the molecule. |
Molecular Dynamics Simulations of this compound in Solution and Solid State
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide a microscopic view of processes such as diffusion, conformational changes, and phase transitions. nih.gov
For this compound in solution, MD simulations could be used to investigate its solvation structure, including the arrangement of solvent molecules (e.g., water) around the dibutylammonium cation and the chloride anion. This would provide insights into the hydration shell and the influence of the solute on the solvent's properties. In the solid state, MD simulations could be employed to study the crystal structure, lattice dynamics, and potential polymorphic transformations. Such simulations are crucial for understanding the macroscopic properties of the material based on its microscopic behavior. nih.gov While specific MD studies on this compound are not readily found, the methodology has been extensively applied to various ionic solutions and crystalline solids. researchgate.net
Prediction of Reactivity and Selectivity via Computational Modeling of this compound
Computational modeling can be a predictive tool for chemical reactivity and selectivity. compchem.nl By analyzing the electronic structure and potential energy surfaces, chemists can identify the most likely sites for chemical attack and predict the outcome of reactions. lsu.edu For this compound, this would involve mapping the electrostatic potential to identify electron-rich and electron-deficient regions of the molecule.
Reactivity descriptors, such as Fukui functions and local softness, derived from quantum chemical calculations, can quantify the reactivity of different atomic sites. These computational approaches allow for the systematic study of reaction mechanisms and the factors that control selectivity, which is of great interest in synthetic chemistry and materials science. researchgate.net
Intermolecular Interactions and Binding Energies in this compound Systems
The study of intermolecular interactions is critical for understanding the properties of condensed phases and molecular recognition phenomena. Computational chemistry offers a range of methods to quantify the strength and nature of these interactions. northwestern.edu For this compound, the primary intermolecular forces would be ion-ion interactions between the dibutylammonium cation and the chloride anion, as well as hydrogen bonding and van der Waals forces.
A computational study of a ternary mixture containing dibutylamine investigated the nature and strength of intermolecular interactions, highlighting the role of hydrogen bonding and steric effects. nih.govnih.gov Similar approaches could be applied to this compound to calculate the binding energies between ion pairs and to analyze the contributions of electrostatic, induction, dispersion, and exchange-repulsion components to the total interaction energy. Techniques such as Symmetry-Adapted Perturbation Theory (SAPT) are particularly powerful for this purpose. northwestern.edu A computational and experimental study of a ternary liquid mixture of cyclohexylamine, ethanol, and benzene (B151609) also demonstrated the use of DFT to calculate interaction energies and identify different types of intermolecular interactions. niscpr.res.in
Applications of Dibutylamine Hydrochloride in Materials Science and Engineering
Integration of Dibutylamine (B89481) Hydrochloride in Polymer Synthesis and Modification
The integration of dibutylamine hydrochloride and its parent amine, dibutylamine, into polymer science is notable in two distinct areas: the synthesis of novel polymer structures through the use of functionalized surfactant monomers and the analytical determination of key precursors in polyurethane chemistry.
Use as a Surfactant Monomer in Polymerization
A functionalized derivative, N-(4-vinylbenzyl)-N,N-dibutylamine hydrochloride, has been successfully employed as a surfactant monomer (also known as a "surfmer") in emulsion polymerization. This compound uniquely combines the properties of a surfactant, which stabilizes the emulsion, and a monomer, which becomes part of the final polymer chain.
Detailed research has shown its application in the one-stage synthesis of cagelike porous polymeric microspheres. In this process, N-(4-vinylbenzyl)-N,N-dibutylamine hydrochloride is copolymerized with a hydrophobic monomer, such as styrene, in a water-in-oil-in-water (W/O/W) emulsion. The use of this specific surfactant monomer is crucial for creating the porous, cagelike morphology of the resulting microspheres. These structures, typically ranging from 300 to 600 nm in size with significant pore volume, would be difficult to achieve in a single step using conventional surfactants. The incorporation of the amine hydrochloride moiety into the polymer backbone also imparts specific chemical functionalities to the final material.
| Polymerization System Component | Role/Specification |
| Surfactant Monomer | N-(4-vinylbenzyl)-N,N-dibutylamine hydrochloride |
| Hydrophobic Comonomer | Styrene |
| Polymerization Method | W/O/W Emulsion Polymerization |
| Resulting Polymer Structure | Cagelike porous polymeric microspheres |
| Typical Microsphere Size | 300 - 600 nm |
Application in Polyurethane Chemistry (related to NCO determination using dibutylamine)
In the field of polyurethane chemistry, dibutylamine is a critical reagent for the quality control of raw materials, specifically for determining the isocyanate (NCO) content of aromatic isocyanates. This widely used analytical method, standardized by organizations like ASTM (e.g., ASTM D5155) and ISO (e.g., ISO 14896), directly involves hydrochloric acid and the formation of this compound. antpedia.comdownloadpdfstandard.inscribd.comiteh.ai
The process involves reacting the isocyanate sample with a precisely known excess amount of dibutylamine solution. antpedia.comdownloadpdfstandard.initeh.ai The dibutylamine reacts with the isocyanate groups to form urea (B33335). The unreacted, excess dibutylamine is then quantified by back-titration with a standardized solution of hydrochloric acid. antpedia.comdownloadpdfstandard.in During this titration, the hydrochloric acid neutralizes the excess dibutylamine, forming this compound. The NCO content is then calculated based on the amount of dibutylamine that was consumed by the isocyanate. antpedia.comdownloadpdfstandard.in This method is fundamental for characterizing isocyanate precursors to ensure the proper stoichiometry and final properties of polyurethane products. antpedia.comdownloadpdfstandard.initeh.ai
| Method Component | Description | Purpose |
| Analyte | Aromatic Isocyanates (e.g., TDI, MDI) | Raw materials for polyurethane production. |
| Reagent | Dibutylamine (in excess) | Reacts with NCO groups to form urea. |
| Titrant | Hydrochloric Acid (HCl) | Neutralizes the unreacted excess dibutylamine. |
| Titration Product | This compound | Formed during the back-titration step. |
| Outcome | Determination of %NCO content | Ensures quality control for polyurethane synthesis. antpedia.comdownloadpdfstandard.initeh.ai |
Role of this compound in Liquid Crystal Formation and Stabilization
This compound as a Component in Self-Assembled Monolayers
Similar to its classification for liquid crystals, this compound is listed by some vendors as a material for creating self-assembled monolayers (SAMs). However, specific research detailing its use as a component in SAMs, the structure of the resulting monolayers, their properties, or their applications on various substrates is not extensively documented in scientific publications.
Advanced Composites and Hybrid Materials Incorporating this compound
This compound serves as a component in the development of advanced hybrid materials, particularly in the synthesis of organic-inorganic perovskites and as a precursor to functional polymers used in hybrid catalysts.
Organic-inorganic hybrid perovskites, which have the general chemical formula ABX₃, are a significant class of materials studied for optoelectronic applications like solar cells. mdpi.comucla.edu In these structures, the 'A' site is typically occupied by an organic cation. ucla.edu this compound is listed as one of the organic onium salt precursors available for the synthesis and research of these hybrid perovskite compounds, where the organic cation can be systematically varied to tune the material's structural and electronic properties. tcichemicals.com
Furthermore, the functionalized polymer microspheres synthesized using N-(4-vinylbenzyl)-N,N-dibutylamine hydrochloride (as described in section 8.1.1) serve as an excellent scaffold for creating hybrid catalyst materials. The porous structure and the inherent quaternary ammonium (B1175870) groups of the polymer allow for the effective immobilization of metal nanoparticles. Research has demonstrated that these cagelike microspheres can be loaded with palladium nanoparticles. The resulting hybrid material acts as a highly efficient and reusable heterogeneous catalyst for chemical reactions, such as the hydrogenation of nitrobenzene.
Environmental and Sustainable Chemistry Perspectives on Dibutylamine Hydrochloride
Environmental Fate and Transport Mechanisms of Dibutylamine (B89481) Hydrochloride (Academic Perspective)
The environmental fate and transport of a chemical compound describe its movement and transformation in the air, water, and soil. cdc.gov For Dibutylamine hydrochloride, these processes are largely governed by the physicochemical properties of its components, primarily the dibutylamine cation. As a salt, it is readily soluble in water. Once dissolved, its fate is dictated by the behavior of the protonated dibutylamine ion.
In terrestrial environments, the mobility of dibutylamine is expected to be low. nih.gov This is based on its estimated soil organic carbon-water partitioning coefficient (Koc) and its pKa value. A pKa of 11.39 indicates that dibutylamine will exist predominantly in its protonated (cationic) form in most moist soil environments. nih.gov Cations, in general, tend to adsorb strongly to negatively charged soil particles and organic matter, which limits their movement through the soil column and potential to leach into groundwater. nih.gov
The potential for volatilization from moist soil surfaces or water is not considered a significant fate process. The cationic form of dibutylamine is non-volatile. nih.gov However, from dry soil surfaces, the unprotonated form of dibutylamine may have some potential to volatilize, based on its vapor pressure of 2.59 mm Hg at 25°C. nih.gov
| Property | Value/Expectation | Environmental Implication |
| pKa | 11.39 nih.gov | Predominantly exists as a protonated cation in most environmental compartments (moist soil, water). |
| Soil Mobility | Low nih.gov | The cationic form adsorbs strongly to soil and sediment, limiting leaching into groundwater. nih.gov |
| Volatilization from Moist Soil/Water | Not an important fate process nih.gov | The protonated form is non-volatile. nih.gov |
| Volatilization from Dry Soil | Potential may exist nih.gov | Based on the vapor pressure of the unprotonated form (2.59 mm Hg at 25°C). nih.gov |
| Atmospheric Fate | Degradation by hydroxyl radicals nih.gov | For the fraction that may exist as a vapor in the atmosphere. nih.gov |
Biodegradation Pathways of this compound in Model Systems (related to dibutylamine)
Biodegradation is a key process that determines the environmental persistence of organic compounds. Studies related to dibutylamine show that it is susceptible to microbial degradation. In a screening study using activated sludge and freshwater sediment inoculum, dibutylamine was completely degraded within 14 days at a concentration of 10 ppm. nih.gov Biological Oxygen Demand (BOD) measurements indicated that mineralization was essentially complete. nih.gov However, higher concentrations (50-100 ppm) showed inhibitory effects on the microbial populations from river mud and activated sludge. nih.gov Another study using an activated sludge inoculum achieved 94-97% of the theoretical BOD over a 4-week incubation period, confirming its biodegradability. nih.gov
While specific, detailed enzymatic pathways for dibutylamine are not extensively documented in the provided literature, the degradation of secondary amines by microorganisms generally proceeds through oxidative deamination. This process typically involves the enzymatic removal of the amino group, releasing ammonia (B1221849) and converting the organic molecule into an aldehyde or ketone, which can then enter central metabolic pathways. nih.gov
Potential initial steps in the biodegradation of dibutylamine could involve:
Monooxygenase or Dioxygenase Attack: Enzymes could hydroxylate the carbon atom adjacent to the nitrogen, forming an unstable intermediate that breaks down to release butylamine and butanal.
Dehydrogenation: Formation of an imine, followed by hydrolysis to yield butylamine and butanal.
Following these initial steps, the resulting butanal would likely be oxidized to butyric acid and then further metabolized via beta-oxidation. The released butylamine would be degraded through similar oxidative deamination pathways. The ultimate end products of complete mineralization are carbon dioxide, water, and ammonium (B1175870). nih.govnih.gov The rate and extent of these processes can be influenced by environmental factors such as pH, temperature, oxygen availability, and the presence of adapted microbial communities. nih.gov
Sustainable Production and Utilization Strategies for this compound
Traditional industrial synthesis of dibutylamine often involves reacting butanol with ammonia at high temperatures (300-500°C) and pressures over catalysts like alumina (B75360) or silica, or reacting butyl chloride with ammonia. chemicalbook.com These methods can require significant energy input and may involve hazardous reagents. The resulting dibutylamine is then reacted with hydrochloric acid to produce this compound.
In contrast, sustainable or "green" chemistry principles encourage the development of production methods that are more environmentally benign. benthamscience.combenthamdirect.com For amine synthesis, this includes strategies focused on atom economy, use of renewable feedstocks, and milder reaction conditions. rsc.orggctlc.org
Key sustainable strategies applicable to the production of dibutylamine and its hydrochloride salt include:
Catalytic Reductive Amination: The reaction of butanal with butylamine or ammonia using greener reducing agents and catalysts. This can improve efficiency and reduce waste compared to traditional methods. gctlc.org
Biocatalysis: The use of enzymes, such as transaminases or reductive aminases, could enable the synthesis of amines from bio-based precursors (e.g., butanol or butanal derived from fermentation) under mild, aqueous conditions. gctlc.org
Use of Renewable Feedstocks: Developing pathways to produce the butyl precursors from biomass rather than petrochemical sources would significantly improve the sustainability profile of the final product. rsc.org
Solvent Selection: Employing greener solvents, such as water or bio-based solvents, or developing solvent-free reaction conditions can minimize environmental impact. nih.gov A method for synthesizing primary amine hydrochloride highlights a metal-catalyzed tandem reaction that avoids complex handling, saves solvent, and reduces energy consumption, aligning with green chemistry requirements. google.com
| Strategy | Description | Potential Benefit |
| Greener Catalysis | Employing efficient, recyclable catalysts for amination reactions. benthamscience.com | Increased reaction efficiency, reduced energy consumption, less waste. |
| Biocatalysis | Using enzymes to catalyze the synthesis under mild conditions. gctlc.org | High selectivity, use of aqueous media, reduced hazardous reagents. |
| Renewable Feedstocks | Sourcing precursors like butanol or butanal from biomass. rsc.org | Reduced reliance on fossil fuels, lower carbon footprint. |
| Solvent-Free/Aqueous Media | Designing reactions that minimize or eliminate the use of hazardous organic solvents. nih.gov | Reduced pollution, improved process safety. |
Waste Minimization and Recycling in this compound Research
Waste minimization and recycling are central tenets of sustainable chemistry, applicable at both industrial and laboratory research scales. In the context of this compound research, these principles can be applied to synthesis, purification, and analytical procedures.
Synthesis and Purification: In industrial amine synthesis, by-product salts containing amines can be treated to recover the valuable amine compounds. For instance, amine hydrochlorides can be recovered from waste streams for recycling back into the synthesis process. google.com One patented method describes adsorbing amines from a salt solution onto activated carbon, then regenerating the carbon with hot water or a dilute acid solution to recover the amines. google.com Another approach involves reacting by-product methylamine hydrochloride with phosgene in an organic solvent to be reused, though this involves highly toxic reagents. chemicalbook.com In a research setting, careful planning of synthesis to maximize yield and minimize by-products is the first step in waste reduction. researchgate.net
Analytical Research: The field of Green Analytical Chemistry (GAC) provides a framework for reducing the environmental impact of research activities. neuroquantology.comresearchgate.net Traditional analytical methods can consume significant quantities of high-purity (and often toxic) organic solvents and generate considerable waste. researchgate.net
Strategies for waste minimization in analytical research involving this compound include:
Miniaturization: Using techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) instead of traditional HPLC significantly reduces solvent consumption and waste generation. researchgate.net
Greener Solvents: Replacing hazardous solvents like acetonitrile or methanol with more benign alternatives such as ethanol, water, or supercritical fluids (like CO2 in Supercritical Fluid Chromatography) where feasible. neuroquantology.commdpi.com
Alternative Sample Preparation: Employing modern, solvent-minimized sample preparation techniques like Solid-Phase Microextraction (SPME) instead of traditional liquid-liquid extraction reduces solvent use. neuroquantology.commdpi.com
By adopting these green chemistry and analytical principles, researchers can significantly decrease the environmental footprint associated with the study of this compound.
Future Research Directions and Unexplored Avenues for Dibutylamine Hydrochloride
Emerging Methodologies for Dibutylamine (B89481) Hydrochloride Synthesis and Derivatization
Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch methods, including enhanced safety, better heat and mass transfer, and the potential for process automation. thieme-connect.demdpi.com The synthesis of other amine hydrochloride salts, particularly active pharmaceutical ingredients, has been demonstrated in continuous flow networks. tue.nl Future research could focus on developing a continuous process for dibutylamine hydrochloride, potentially integrating the synthesis of the parent amine and its subsequent conversion to the salt in a single, streamlined operation. This would be particularly beneficial given the exothermic nature of the amine synthesis and neutralization steps.
Novel Derivatization Techniques: Dibutylamine is a well-established derivatizing agent, particularly for the analysis of isocyanates in complex matrices like polyamides and in air samples. nih.govuu.nl It reacts with isocyanate groups to form stable urea (B33335) derivatives that can be easily quantified using techniques like HPLC. nih.gov Future research directions in this area include:
Expanding Analytical Applications: Applying the known dibutylamine derivatization method to new classes of compounds or complex sample types where quantification is challenging.
Developing New Reagents: Using this compound as a precursor to synthesize novel, functionalized derivatization agents with enhanced detection properties for chromatography.
Automated Derivatization: Integrating the derivatization process into automated analytical workflows, which is crucial for high-throughput screening in industrial and environmental settings. thermofisher.com
| Parameter | Traditional Synthesis | Emerging Methodologies |
| Catalyst | Often stoichiometric or high-temperature catalysts for precursor. chemicalbook.com | Recyclable nanocatalysts, biocatalysts. rsc.org |
| Process Type | Batch processing. | Continuous flow synthesis. thieme-connect.detue.nl |
| Key Advantage | Simplicity, established methods. | Increased safety, efficiency, sustainability, and automation. |
| Derivatization | Manual derivatization for analytical purposes. nih.gov | Automated pre-column derivatization for high-throughput analysis. thermofisher.com |
Novel Catalytic Applications of this compound in Untapped Areas
The catalytic potential of this compound is a largely unexplored but promising field. While its parent amine is known to act as an organocatalyst in certain reactions sigmaaldrich.com, the hydrochloride salt could function in different or complementary catalytic roles.
Organocatalysis: Dibutylamine has been shown to be an effective organocatalyst for synthesizing annulated pyrano[2,3-d]pyrimidine derivatives via multicomponent condensation reactions. sigmaaldrich.com A significant research opportunity exists in systematically investigating the catalytic activity of this compound itself. As an ammonium (B1175870) salt, it could act as a proton source or engage in hydrogen bonding to activate substrates, potentially enabling different reaction pathways than the free amine.
Phase-Transfer Catalysis: The amphiphilic nature of this compound, with its two butyl chains and a polar ammonium headgroup, makes it a candidate for phase-transfer catalysis (PTC). Although not a quaternary ammonium salt in the traditional sense, its ability to partition between aqueous and organic phases could be exploited in various biphasic reactions. This remains a completely untapped area for this specific compound.
Transition Metal Catalysis: There is significant potential for using this compound as a co-catalyst or additive in transition metal-catalyzed reactions, such as C-N cross-coupling. nih.gov In some nickel-catalyzed photoredox reactions, simple amines like tert-butylamine (B42293) have been shown to act as bifunctional additives, serving as both a ligand and a base. uni-regensburg.de Future studies could explore whether this compound can play a similar role, perhaps acting as a proton shuttle or a ligand precursor in palladium, nickel, or copper-catalyzed systems.
Advanced Materials Development Based on this compound Architectures
This compound is a versatile building block for a range of advanced functional materials, moving beyond its traditional chemical intermediate role.
Perovskite Solar Cells: One of the most promising applications is in the field of photovoltaics. This compound is used as an organic onium salt precursor for fabricating 2D hybrid organic-inorganic perovskites (HOIPs). tcichemicals.com These materials are of immense interest for improving the stability and efficiency of solar cells. researchgate.net Future research will likely focus on:
Tuning the crystal structure and optoelectronic properties of 2D perovskites by modifying the organic cation. acs.orguhasselt.be
Investigating the role of the dibutylammonium cation in defect passivation and enhancing the long-term stability of 3D perovskite films.
Exploring the self-assembly of these dialkylammonium halides to create highly ordered perovskite layers for improved device performance. uhasselt.be
Ionic Liquids: Protic ionic liquids (PILs) have been synthesized by reacting dibutylamine with various carboxylic acids (e.g., acetic acid, propanoic acid). nih.gov These dibutylammonium-based ionic liquids are being investigated for applications as conductive membranes and anhydrous electrolytes due to their thermal stability and electrical conductance. nih.gov Research into this compound as a component in ionic liquid mixtures or as a precursor for creating new halide-based ionic liquids is a significant, unexplored avenue.
Templating Agents: The parent compound, dibutylamine, has been used as a template agent to direct the synthesis of microporous materials like SAPO-41 molecular sieves. iitm.ac.in This templating ability, which relies on the size and shape of the molecule to guide the formation of an inorganic framework, could be extended to this compound for the synthesis of novel zeolites or metal-organic frameworks (MOFs).
| Material Class | Role of this compound | Potential Application |
| Perovskites | Organic spacer cation. tcichemicals.com | Stable and efficient solar cells, LEDs. researchgate.net |
| Ionic Liquids | Cation precursor. nih.gov | Electrolytes, conductive membranes, green solvents. |
| Molecular Sieves | Structure-directing agent (template). | Catalysis, separations. |
Interdisciplinary Research Opportunities Involving this compound
The unique properties of this compound position it at the intersection of several scientific disciplines, creating opportunities for collaborative research.
Chemistry and Materials Science: The most prominent interdisciplinary link is the development of perovskite-based optoelectronic devices. tcichemicals.comresearchgate.net This requires close collaboration between synthetic chemists creating new ammonium salts, materials scientists fabricating and characterizing thin films, and physicists testing device performance.
Analytical and Polymer Chemistry: The use of dibutylamine for derivatization to quantify residual isocyanate monomers in polyamide resins is a prime example of interdisciplinary research. nih.gov This work combines organic synthesis, analytical method development (HPLC, LC-MS), and polymer science to address critical industrial quality control and safety regulations. nih.gov
Chemical Engineering and Synthetic Chemistry: The transition of synthetic procedures for this compound and its applications from batch to continuous flow processes requires the expertise of both organic chemists and chemical engineers to design and optimize reactor systems. tue.nl
Biochemistry and Analytical Chemistry: Related dibutylammonium salts are used as ion-pairing reagents in liquid chromatography-mass spectrometry (LC-MS) to improve the separation and detection of biological molecules. sigmaaldrich.comcymitquimica.com This suggests opportunities for developing new bio-analytical methods using this compound as a specialized reagent.
Identification of Key Research Gaps and Challenges in this compound Studies
Despite its growing potential, significant research gaps and challenges remain in the study of this compound.
Lack of Comprehensive Characterization: There is a notable lack of publicly available, high-quality analytical data for this compound. Major chemical suppliers indicate that they provide the product without extensive analytical characterization, placing the responsibility of purity confirmation on the researcher. sigmaaldrich.com The NIST database contains a legacy IR spectrum but lacks detailed information. nist.gov A fundamental research gap is the need for a comprehensive characterization of its properties (NMR, high-resolution MS, thermal stability, crystallographic data) to establish a reliable benchmark for future studies.
Purity and Stability: The compound is known to be hygroscopic, which presents challenges for handling, storage, and ensuring reproducibility in experiments, particularly in moisture-sensitive applications like perovskite fabrication. tcichemicals.com Its long-term thermal and chemical stability is not well-documented, representing a critical knowledge gap for its use in advanced materials.
Understanding Structure-Property Relationships: Much of the existing application data, especially in catalysis and templating, pertains to the parent free amine. sigmaaldrich.comiitm.ac.in A systematic investigation is needed to understand how converting the amine to its hydrochloride salt alters its chemical behavior and how these changes can be exploited for new applications.
Computational Modeling: There is a distinct lack of computational studies on this compound. A key challenge is to develop accurate theoretical models to predict its behavior in various systems. This includes modeling its self-assembly dynamics, its interaction with inorganic perovskite lattices, and its potential energy surface as a catalyst. Such studies could accelerate the discovery of new applications and provide deeper mechanistic insights.
Q & A
Q. What are the key physicochemical properties of dibutylamine hydrochloride relevant to experimental design?
this compound (C₈H₂₀ClN) has a molecular weight of 165.70 g/mol, a melting point of 284–286°C, and a density of 0.9687 g/cm³ (estimated). Its logP value of 3.37 suggests moderate hydrophobicity, influencing solubility in organic solvents. The compound’s hydrogen bond donor (2) and acceptor (1) counts affect its reactivity in acid-base or nucleophilic reactions. These properties are critical for solvent selection, reaction kinetics, and purification steps (e.g., recrystallization) .
Q. What methods are recommended for synthesizing this compound in laboratory settings?
A common approach involves neutralizing dibutylamine with hydrochloric acid in an anhydrous solvent (e.g., ethanol or diethyl ether). The reaction should be conducted under controlled pH (≤4) to ensure complete protonation of the amine. Post-synthesis, the product is precipitated, filtered, and dried under vacuum. Purity can be enhanced via recrystallization using ethanol/water mixtures. Kinetic studies suggest optimizing stoichiometry and temperature to minimize side products like tetrabutylurea .
Q. How can this compound be characterized to confirm structural integrity?
- IR Spectroscopy : Validate N–H stretches (2500–3000 cm⁻¹ for ammonium) and C–N vibrations (1150–1250 cm⁻¹).
- NMR : ¹H NMR should show signals for butyl chains (δ 0.8–1.6 ppm) and NH₂Cl protons (broad peak, δ ~8–10 ppm).
- Elemental Analysis : Verify %C, %H, and %N align with theoretical values (C: 58.01%, H: 12.16%, N: 8.45%). Discrepancies may indicate residual solvents or incomplete neutralization .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for this compound-mediated catalysis?
Design of Experiments (DOE) is critical. For example, in synthesizing pyrano pyrimidine derivatives, factors like temperature (40–80°C), solvent polarity (aqueous vs. organic), and catalyst loading (5–15 mol%) should be tested. Response surface methodology (RSM) can model interactions between variables. Kinetic studies (e.g., pseudo-first-order analysis) help identify rate-limiting steps .
Q. What mechanisms underlie this compound’s role in acylation reactions?
Dibutylamine acts as a nucleophile, attacking electrophilic carbonyl carbons in acyl chlorides. The hydrochloride salt stabilizes intermediates via hydrogen bonding, reducing activation energy. Computational studies (e.g., DFT) can map transition states, while Hammett plots assess electronic effects of substituents on reaction rates .
Q. How should researchers address contradictions in reported physicochemical data (e.g., boiling point discrepancies)?
Discrepancies (e.g., boiling point: 163°C vs. 273.32°C) may arise from measurement techniques (e.g., estimated vs. experimental). Validate data via:
Q. What strategies mitigate risks when handling this compound in reactive intermediate synthesis?
- Controlled Atmosphere : Use inert gas (N₂/Ar) to prevent oxidation.
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods to avoid inhalation/skin contact.
- Waste Management : Neutralize acidic residues with sodium bicarbonate before disposal. Safety protocols from Agilent’s SDS recommend 48-hour medical observation post-exposure .
Q. What analytical challenges arise in quantifying this compound in complex matrices?
- HPLC : Use a C18 column with UV detection (λ = 210 nm). Mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30).
- Titrimetry : Non-aqueous titration with perchloric acid in glacial acetic acid (endpoint detection via potentiometry). Matrix effects (e.g., biological samples) require solid-phase extraction (SPE) for cleanup .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
